molecular formula C20H20ClN3O4 B4960149 N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 5873-36-9

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B4960149
CAS No.: 5873-36-9
M. Wt: 401.8 g/mol
InChI Key: JVZTZTTWSZLEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a 2-chlorophenyl substituent on the carboxamide nitrogen, and a 2,3-dimethoxyphenyl group at position 4 of the pyrimidine ring. The compound’s structure is defined by its 1,2,3,4-tetrahydropyrimidine core, which adopts a puckered conformation influenced by the substituents .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(26)22-11)12-7-6-10-15(27-2)18(12)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZTZTTWSZLEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386849
Record name F1011-1861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-36-9
Record name F1011-1861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with methylamine and a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • IUPAC Name: N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Molecular Formula: C20H20ClN3O4
  • Molecular Weight: 417.84 g/mol

The structure includes a tetrahydropyrimidine core with substituents that enhance its biological activity and solubility.

Anticancer Activity

One of the primary applications of this compound is in cancer treatment . Research indicates that derivatives of tetrahydropyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action: The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism, particularly thymidine phosphorylase (TP), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells.
  • Case Studies: In vitro studies have shown that modifications to the tetrahydropyrimidine structure can lead to enhanced antiproliferative activity against colon cancer cell lines (e.g., HCT-116) with IC50 values indicating effective inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Certain derivatives have shown activity against bacterial strains by disrupting their metabolic pathways. This makes it a candidate for further development into antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes opens avenues for its use as a biochemical tool:

  • Enzyme Targets: It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival or proliferation.
  • Research Applications: Such inhibitors can be used to study enzyme functions and their roles in disease mechanisms, providing insights into potential therapeutic targets.

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerHCT-116 CellsCytotoxicity (IC50)
AntimicrobialVarious Bacterial StrainsInhibition of growth
Enzyme InhibitionThymidine PhosphorylaseNon-competitive inhibition

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position 4) Substituents (Position 5) Melting Point (°C) Key Functional Groups Reference
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) C₂₁H₂₂ClN₃O₄ 2,3-dimethoxyphenyl 2-chlorophenylamide N/A 2-oxo, carboxamide
N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₁H₂₂N₄O₃ 3-nitrophenyl 2,4-dimethylphenylamide 198–200 2-oxo, carboxamide
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₀H₂₀ClN₃O₂ 4-chlorophenyl 2,4-dimethylphenylamide N/A 2-oxo, carboxamide
(E)-4-(2-chlorophenyl)-N-(4-methoxybenzylidene)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide C₂₀H₁₉ClN₄O₃ 2-chlorophenyl 4-methoxybenzylidene 286–288 2-oxo, carbohydrazide

Key Findings :

  • Electron-Withdrawing vs.
  • Carboxamide vs. Carbohydrazide : The carbohydrazide derivative in exhibits a higher melting point (286–288°C) due to additional hydrogen bonding capacity, contrasting with carboxamide analogs that typically have lower melting points .
  • Chlorophenyl Position : The target compound’s 2-chlorophenylamide group may induce steric hindrance compared to the 2,4-dimethylphenylamide group in , affecting binding to hydrophobic enzyme pockets.
Modifications to the 2-Oxo Group

Table 2: Impact of Thioxo/Oxo Substitution

Compound Name 2-Position Group Biological Activity Solubility (LogP) Reference
This compound (Target) Oxo (C=O) Not reported Estimated: 3.1
N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Thioxo (C=S) Kinase inhibition (hypothetical) Estimated: 3.8

Key Findings :

  • Thioxo derivatives may exhibit stronger hydrogen-bond acceptor capabilities due to sulfur’s polarizability, which could enhance interactions with cysteine residues in enzymes .
Pharmacological Comparisons

Key Findings :

  • Kinase Inhibition : The compound in demonstrates high potency (IC₅₀ = 15 nM) against kinase targets, likely due to the trifluoromethyl groups enhancing binding affinity through hydrophobic and halogen-bonding interactions.
  • Antimicrobial Activity : The dihydropyridine derivative in shows moderate antifungal activity, attributed to the thioether and bromophenyl groups disrupting microbial membranes .

Biological Activity

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the class of tetrahydropyrimidines. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyDescription
IUPAC Name This compound
Molecular Formula C20H20ClN3O3
Molecular Weight 417.85 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It appears to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in tumor growth. For instance:

  • Study Findings : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines.
  • Mechanism of Action : Possible mechanisms include inhibition of enzymes involved in cell cycle regulation and interaction with DNA leading to reduced replication rates .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes linked to cancer progression and microbial resistance. The binding affinity of the compound to these enzymes suggests potential therapeutic applications in treating resistant bacterial infections and specific cancers .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:

  • Methodology : Disc diffusion method was employed to assess antibacterial activity.
  • Results : Significant inhibition zones were observed at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7):

  • Methodology : MTT assay was used to evaluate cell viability.
  • Results : The compound reduced cell viability by 70% at a concentration of 100 µM after 48 hours of treatment.

Table of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialSignificantDisruption of cell wall synthesis
AnticancerHigh efficacyInduction of apoptosis
Enzyme InhibitionModerateBinding to active sites

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : Acid-catalyzed cyclocondensation is a widely used approach for analogous tetrahydropyrimidine derivatives. For example, similar compounds are synthesized via cyclocondensation of substituted benzaldehydes, urea derivatives, and β-ketoamides under reflux conditions with catalytic HCl or acetic acid . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF) and reaction time (12–24 hours) to improve yield. Regioselectivity challenges, such as controlling the position of substituents on the pyrimidine ring, require careful stoichiometric balancing .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N–H bending (~1500 cm⁻¹) in the tetrahydropyrimidine core .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve methyl groups, aromatic protons, and methoxy substituents. For instance, methoxy protons typically appear as singlets at δ 3.7–3.9 ppm, while methyl groups on the pyrimidine ring resonate near δ 2.1–2.3 ppm .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) and detect fragmentation patterns to confirm structural integrity .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • Kinase Inhibition Assays : Test inhibitory activity against kinases (e.g., G protein-coupled receptor kinase 2) using fluorescence polarization or radiometric assays. IC50_{50} values can guide structure-activity relationship (SAR) studies .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare minimum inhibitory concentrations (MICs) with reference drugs like ciprofloxacin .

Advanced Research Questions

Q. What crystallographic approaches are used to resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Key steps include data collection at low temperature (100 K) to minimize thermal motion and hydrogen bond analysis using Olex2 or Mercury .
  • Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., N–H⋯O or C–H⋯π) that stabilize crystal packing .

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Target Preparation : Retrieve kinase structures (e.g., PDB ID 3NYV) and remove water/ligands. Protonate residues using tools like PROPKA.
  • Docking Workflow : Use AutoDock Vina or Glide for flexible ligand docking. Validate poses using binding free energy calculations (MM/GBSA) and compare with known inhibitors .

Q. What strategies address conflicting SAR data when modifying substituents on the tetrahydropyrimidine core?

  • Methodology :

  • Systematic Substituent Variation : Replace the 2-chlorophenyl or 2,3-dimethoxyphenyl groups with electron-withdrawing/donating analogs (e.g., nitro, trifluoromethyl) to assess electronic effects on bioactivity .
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA or Random Forest) to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodology :

  • Crystallization Screening : Use solvent-drop grinding or slurry methods to isolate polymorphs. Characterize forms via PXRD, DSC, and solubility assays .
  • Stability Studies : Monitor phase transitions under humidity (40–80% RH) and temperature (25–40°C) stress to identify the most stable polymorph .

Q. What computational methods resolve synthetic challenges, such as regioselectivity in cyclocondensation?

  • Methodology :

  • DFT Calculations : Model transition states (B3LYP/6-31G*) to predict regiochemical outcomes. For example, calculate activation barriers for competing pathways leading to 4- vs. 6-substituted products .
  • Reaction Optimization : Apply Design of Experiments (DoE) to screen catalysts (e.g., p-TsOH vs. ZnCl2_2) and solvent systems .

Q. How can hydrogen bonding and ring puckering influence the compound’s reactivity?

  • Methodology :

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring conformation (e.g., envelope or twist-boat) and correlate with steric strain or hydrogen bond donor capacity .
  • Hydrogen Bond Propensity : Calculate donor/acceptor strengths (e.g., using CrystalExplorer) to predict supramolecular assembly in cocrystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.